molecular formula C23H26N4OS2 B4569197 4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE

4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE

Cat. No.: B4569197
M. Wt: 438.6 g/mol
InChI Key: AXBRHRAUXNLOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE is a complex organic compound that belongs to the class of benzothieno triazolo pyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, an isopentylsulfanyl group, and a tetrahydrobenzothieno triazolo pyrimidine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzothieno Core: The benzothieno core can be synthesized through a series of cyclization reactions involving thiophene derivatives.

    Introduction of the Triazolo Group: The triazolo group is introduced through a cycloaddition reaction, often using azides and alkynes under specific conditions.

    Functionalization with Benzyl and Isopentylsulfanyl Groups: The benzyl and isopentylsulfanyl groups are introduced through nucleophilic substitution reactions, typically using benzyl halides and isopentylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl halides, isopentylthiol, polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE can be compared with other similar compounds, such as:

The uniqueness of 4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

IUPAC Name

7-benzyl-3-(3-methylbutylsulfanyl)-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS2/c1-15(2)12-13-29-23-25-24-22-26(14-16-8-4-3-5-9-16)20(28)19-17-10-6-7-11-18(17)30-21(19)27(22)23/h3-5,8-9,15H,6-7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBRHRAUXNLOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C2N1C3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE
Reactant of Route 2
Reactant of Route 2
4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE
Reactant of Route 3
Reactant of Route 3
4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE
Reactant of Route 4
Reactant of Route 4
4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE
Reactant of Route 5
Reactant of Route 5
4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE
Reactant of Route 6
Reactant of Route 6
4-BENZYL-1-(ISOPENTYLSULFANYL)-6,7,8,9-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE

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